N-(2-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 3-methyl-1,2,4-oxadiazole ring at the 3-position. The thioacetamide bridge (-S-CH2-C(=O)-NH-) connects this pyridinyl-oxadiazole moiety to a 2-ethoxyphenyl group. The 1,2,4-oxadiazole ring is electron-deficient, enhancing metabolic stability and resistance to hydrolysis compared to other heterocycles like 1,3,4-thiadiazoles . The ethoxy group on the phenyl ring may influence lipophilicity and bioavailability, while the pyridine nitrogen could participate in hydrogen bonding or π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-24-15-9-5-4-8-14(15)21-16(23)11-26-18-13(7-6-10-19-18)17-20-12(2)22-25-17/h4-10H,3,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDKUGVKWEGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and specific activities against various cell lines.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H21N5O5
- Molecular Weight : 435.4 g/mol
- CAS Number : 941934-45-8
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thioamide linkage and subsequent modifications to introduce the oxadiazole and ethoxyphenyl groups. The detailed synthetic route can be found in relevant chemical literature focusing on heterocyclic compounds.
Cytotoxicity
Research has demonstrated that compounds containing oxadiazole moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives with similar structural features have shown IC50 values ranging from 29 μM to over 70 μM against HeLa and MCF7 cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 29 |
| Compound B | MCF7 | 73 |
| N-(2-ethoxyphenyl)-2-(oxadiazole derivative) | HeLa | TBD |
The proposed mechanism of action for this compound involves the inhibition of specific kinases or enzymes related to cell proliferation and survival pathways. The oxadiazole ring may enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A study assessed the cytotoxic effects of various oxadiazole derivatives against the HeLa cell line using MTT assays. The results indicated that modifications in structure significantly influenced cytotoxicity, with certain derivatives exhibiting enhanced activity due to increased lipophilicity .
- Pharmacological Evaluation : Another investigation focused on the pharmacological properties of compounds related to N-(2-ethoxyphenyl)-2-(oxadiazole). This study highlighted the importance of structural diversity in enhancing biological activity and specificity towards cancer cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial activities. The presence of the pyridine and thioacetamide groups in this compound may enhance its efficacy against various bacterial strains. In vitro studies have shown promising results against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity
N-(2-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The oxadiazole ring is known for its ability to interact with DNA and inhibit cell proliferation, making this compound a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes relevant to disease pathology. For example, studies have suggested that it may inhibit xanthine oxidase, an enzyme involved in uric acid production, which is significant in treating gout and hyperuricemia .
Case Studies
Several case studies have documented the applications of similar compounds in clinical settings:
- Antimicrobial Case Study :
- Anticancer Research :
- Enzyme Inhibition Analysis :
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
A. 1,2,4-Triazole Derivatives
describes N-(2-ethoxyphenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide , which replaces the oxadiazole with a 1,2,4-triazole. Key differences:
- Biological Activity : Triazoles often exhibit antifungal or kinase inhibitory activity, whereas oxadiazoles are associated with anti-inflammatory and antimicrobial properties .
B. Thieno[2,3-d]pyrimidinone Derivatives lists N-(2-ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide. Here, the pyridinyl-oxadiazole is replaced with a fused thienopyrimidinone system.
- Electrophilicity : The 4-oxo group increases electrophilicity, which may improve interactions with nucleophilic residues in enzymes .
Analogues with Modified Substituent Patterns
A. Oxadiazole Positional Isomers includes N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45). Unlike the target compound, the oxadiazole is attached via a methylene spacer (-CH2-), altering steric and electronic profiles:
- Metabolism : The spacer may introduce metabolic vulnerabilities (e.g., oxidative cleavage) absent in the target compound .
B. Pyridine Ring Substitutions highlights 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c), where the pyridine bears cyano and methoxyphenyl groups.
- Electron-Withdrawing Groups: The cyano group enhances electrophilicity, favoring interactions with nucleophilic targets.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s oxadiazole ring contributes to higher metabolic stability than triazoles or methylene-linked analogues.
- Thienopyrimidinone derivatives exhibit superior stability but poorer solubility due to increased hydrophobicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, and how is purity validated?
- Methodology :
-
Step 1 : React 3-chloro-4-(2-pyridylmethoxy)aniline (or analogous intermediates) with thioacetic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the thioacetamide moiety .
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Step 2 : Cyclize the oxadiazole ring using reagents like POCl₃ or via condensation with hydroxylamine derivatives .
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Purity Validation : Monitor reactions by TLC (e.g., silica gel, chloroform/methanol solvent system). Final purification involves recrystallization (ethanol/water) or column chromatography .
-
Characterization : Use IR (C=O stretch ~1667 cm⁻¹, NH stretch ~3450 cm⁻¹), ¹H NMR (δ 3.8–4.0 ppm for OCH₃/CH₂ groups), and mass spectrometry (M+1 peak) .
Table 1 : Representative Synthetic Yields and Conditions
Step Reagents/Conditions Yield (%) Reference Thioacetamide formation K₂CO₃/DMF, RT 65–78 Oxadiazole cyclization POCl₃, reflux 70–85
Q. How are structural ambiguities resolved in analogs of this compound using spectroscopic and crystallographic methods?
- IR/NMR Analysis : Key peaks include:
- IR : 1667 cm⁻¹ (amide C=O), 611 cm⁻¹ (C-S stretch) .
- ¹H NMR : Aromatic protons (δ 6.9–7.5 ppm), NH resonance (δ 9.8 ppm) .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic properties (e.g., HOMO-LUMO, MESP) of this compound?
- Methodology :
-
Software : Gaussian09 or similar for DFT calculations (B3LYP/6-31G* basis set).
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HOMO-LUMO Analysis : Predict charge transfer interactions (e.g., HOMO localized on oxadiazole, LUMO on pyridinyl) .
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MESP Mapping : Identify nucleophilic/electrophilic regions (e.g., negative potential near ethoxyphenyl oxygen) .
Table 2 : Computed Electronic Properties (Example)
Property Value (eV) Significance HOMO -6.2 Electron-donating groups lower energy LUMO -1.8 Electron-withdrawing oxadiazole raises energy
Q. How can researchers address contradictions in reported bioactivity data for analogs with similar structural motifs?
- Approach :
- SAR Studies : Compare substituent effects (e.g., ethoxy vs. methoxy groups on phenyl rings) .
- Data Normalization : Account for assay variability (e.g., IC₅₀ differences due to cell-line specificity) .
Q. What strategies optimize the regioselectivity of 1,2,4-oxadiazole formation in complex acetamide derivatives?
- Key Factors :
- Catalyst Choice : Use K₂CO₃ over NaHCO₃ for higher cyclization efficiency .
- Solvent Effects : DMF enhances solubility of intermediates compared to acetone .
- Temperature Control : Reflux (80–100°C) minimizes side reactions like hydrolysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
